4-氨基-2,2-二甲基丁酸

描述

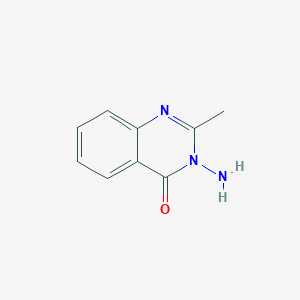

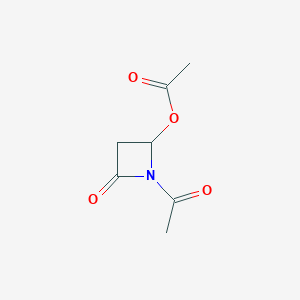

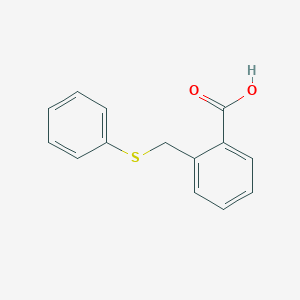

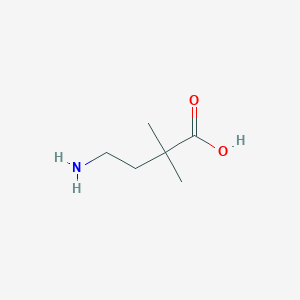

4-Amino-2,2-dimethylbutanoic acid is a derivative of valine, a non-essential amino acid. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 .

Synthesis Analysis

The synthesis of 4-Amino-2,2-dimethylbutanoic acid has been reported in the Journal of Organic Chemistry . The synthesis involves oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation .Molecular Structure Analysis

The molecular structure of 4-Amino-2,2-dimethylbutanoic acid consists of a carboxylic acid group, an amino group, and a butanoic acid backbone with two methyl groups attached to the second carbon .Chemical Reactions Analysis

A N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system has been developed as a new oxidatively activated safety catch linker for reaction monitoring and optimisation on solid support . The CAN promoted oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .科学研究应用

Synthesis of γ-Aminobutyric Acid Analogue

4-Amino-2,2-dimethylbutanoic acid has been used in the synthesis of a novel γ-aminobutyric acid analogue . This compound could potentially be used in research related to γ-aminobutyric acid (GABA), an important neurotransmitter in the central nervous system.

Antimicrobial and Anesthetic Niosomal Formulations

This compound has been used in the development of new vesicular systems based on anesthetic compounds (lidocaine and capsaicin) and antimicrobial agents . The niosomal formulations show promising antimicrobial activity and could be an important advance in the pharmaceutical field .

Thermophysical Property Data

The National Institute of Standards and Technology (NIST) has collected critically evaluated thermodynamic property data for 4-Amino-2,2-dimethylbutanoic acid . This data can be used in various scientific research applications, such as computational chemistry, process design, and chemical engineering.

作用机制

Target of Action

4-Amino-2,2-dimethylbutanoic acid is primarily used as a linker in the field of organic synthesis . It is involved in the formation of a new oxidatively activated safety catch linker for reaction monitoring and optimization on solid support .

Mode of Action

The compound interacts with its targets through an oxidative process. The CAN (ceric ammonium nitrate) promotes oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .

Biochemical Pathways

It is known that the compound plays a role in the synthesis of various organic compounds, including phenol derivatives .

Result of Action

The primary result of the action of 4-Amino-2,2-dimethylbutanoic acid is the formation of new organic compounds. It has been demonstrated in both solution phase model studies and on the solid phase .

属性

IUPAC Name |

4-amino-2,2-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBEOMMHBZTWQLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363588 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2,2-dimethylbutanoic acid | |

CAS RN |

138146-22-2 | |

| Record name | 4-amino-2,2-dimethylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4-Amino-2,2-dimethylbutanoic acid influence its ability to promote β-hairpin formation in peptides?

A1: 4-Amino-2,2-dimethylbutanoic acid (γ2,2), unlike its isomers γ3,3 and γ4,4, is less effective at promoting β-hairpin formation when incorporated into specific peptide sequences. This difference arises from the positioning of the two methyl groups on the Cα carbon. [] In the context of a model octapeptide, the geminal dimethyl substitution at the Cα of γ2,2 leads to unfavorable steric interactions. [] This hinders its ability to adopt the necessary conformation for a tight C12 β-hairpin nucleating turn, which is crucial for efficient β-hairpin formation. [] Conversely, the γ3,3 and γ4,4 isomers, with geminal substitutions at other carbon positions, are well-accommodated within the turn structure, leading to stable, well-registered β-hairpins. []

Q2: Beyond peptide design, what other applications has 4-Amino-2,2-dimethylbutanoic acid been investigated for?

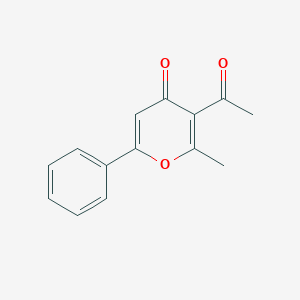

A2: 4-Amino-2,2-dimethylbutanoic acid has shown promise as a key component in a novel safety-catch linker system for solid-phase synthesis. [] This system allows for efficient reaction monitoring and optimization directly on the solid support. [] Specifically, the N-benzyl protected derivative of 4-Amino-2,2-dimethylbutanoic acid is attached to the solid support. [] Upon completion of the desired reaction on the solid phase, the linker can be selectively cleaved through a ceric ammonium nitrate (CAN) mediated oxidative debenzylation. [] This cleavage then triggers a cyclization reaction, ultimately leading to the release of the desired product from the solid support. [] This method has been successfully applied in the synthesis of various phenol derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。